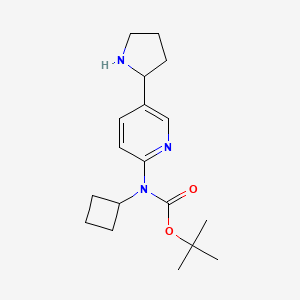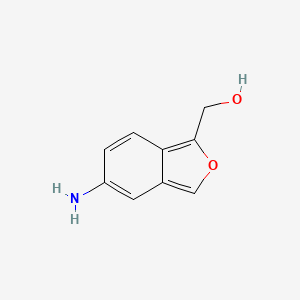![molecular formula C4H3BrN2OS B11821767 N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a hydroxylamine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
準備方法
The synthesis of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-thiazolecarboxaldehyde with hydroxylamine. The reaction is carried out in an aqueous medium, often using a base to facilitate the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of biocides, fungicides, and dyes.
作用機序
The mechanism of action of N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
類似化合物との比較
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C4H3BrN2OS |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-1-6-4(9-3)2-7-8/h1-2,8H |
InChIキー |
WYFYXCKMYXOWFO-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C=NO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)


![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)





![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
